O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate: is a synthetic organic compound with the molecular formula C15H23NO5 and a molecular weight of 297.3468 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable azaspiro precursor with tert-butyl and ethyl groups under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Scientific Research Applications
O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways .
Comparison with Similar Compounds
O6-tert-butyl O8-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic core but differs in the length and substitution of the carbon chains.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound features an oxygen atom in the spirocyclic ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H23NO5 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
6-O-tert-butyl 8-O-ethyl 2-oxo-6-azaspiro[3.4]octane-6,8-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)11-8-16(13(19)21-14(2,3)4)9-15(11)6-10(17)7-15/h11H,5-9H2,1-4H3 |
InChI Key |
BSMXTYWNOYPSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CC(=O)C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.